3-Hexynoic acid
Overview
Description
3-Hexynoic acid: is an organic compound with the molecular formula C6H8O2 . It is a member of the alkynoic acids, characterized by the presence of a triple bond between carbon atoms in its structure. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hexynoic acid can be synthesized through several methods. One common approach involves the reaction of 1-bromo-3-hexyne with carbon dioxide in the presence of a base, such as potassium hydroxide, to form the desired acid. Another method includes the oxidation of 3-hexyn-1-ol using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 3-hexyn-1-ol. This process involves the use of a palladium catalyst under controlled temperature and pressure conditions to achieve high yields of the acid .
Chemical Reactions Analysis
Types of Reactions: 3-Hexynoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-hexyn-1-one using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 3-hexenoic acid using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: 3-Hexyn-1-one.
Reduction: 3-Hexenoic acid.
Substitution: Various substituted hexynoic acids depending on the nucleophile used.
Scientific Research Applications
3-Hexynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in enzymatic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.
Industry: It is used in the production of specialty chemicals, including fragrances and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hexynoic acid involves its interaction with specific molecular targets, such as enzymes. The triple bond in its structure allows it to act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in research and drug development .
Comparison with Similar Compounds
3-Hexenoic acid: Similar in structure but contains a double bond instead of a triple bond.
5-Hexynoic acid: Another alkynoic acid with the triple bond located at a different position in the carbon chain.
3-Hexyn-1-ol: An alcohol derivative of 3-Hexynoic acid.
Uniqueness: this compound is unique due to its triple bond, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it particularly useful in synthetic chemistry and industrial applications where specific reactivity is required .
Properties
IUPAC Name |
hex-3-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2,5H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBKYZNFFMIFDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415575 | |
Record name | 3-Hexynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17814-72-1 | |
Record name | 3-Hexynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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